Lewis Acidity Comparison: Fluorinated 9-Borafluorene vs. B(C6F5)3 with Sterically Varied Bases
Perfluorinated 9-phenyl-9-borafluorene (1) demonstrates comparable Lewis acidity to B(C6F5)3 with the sterically undemanding base acetonitrile, but is clearly the stronger Lewis acid when competing for the more sterically prominent base tetrahydrofuran (THF) [1]. This differential behavior arises from the reduced steric congestion around the boron center in the borafluorene scaffold, which allows better access for bulky substrates [1].
| Evidence Dimension | Lewis acid strength (competition experiment outcome) |
|---|---|
| Target Compound Data | Binds THF preferentially over B(C6F5)3 |
| Comparator Or Baseline | B(C6F5)3 (tris(pentafluorophenyl)borane) |
| Quantified Difference | Comparable with MeCN; superior with THF |
| Conditions | Competition experiments with Lewis bases MeCN and THF; spectroscopic and structural analysis |
Why This Matters
This data indicates that 9-borafluorene-based catalysts may enable reactions with bulkier substrates that are inaccessible with B(C6F5)3, expanding the scope of Lewis acid-catalyzed transformations.
- [1] Chase, P. A., Piers, W. E., & Patrick, B. O. (2005). Fluorinated 9-borafluorenes vs. conventional perfluoroaryl boranes — Comparative Lewis acidity. Canadian Journal of Chemistry, 83(12), 2098–2105. View Source
